molecular formula C17H20N2O3S B5359855 N-(4-{[(2,4-dimethylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide

N-(4-{[(2,4-dimethylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide

Cat. No. B5359855
M. Wt: 332.4 g/mol
InChI Key: JPEHBJUJMJJYQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(4-{[(2,4-dimethylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide is a chemical compound that falls under the category of sulfonamide-based drugs. It has been extensively studied for its potential applications in various scientific fields, including medicinal chemistry and pharmacology.

Mechanism of Action

The mechanism of action of N-(4-{[(2,4-dimethylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide involves the inhibition of enzymes that are involved in various cellular processes, such as cell cycle regulation and DNA replication. It has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression. The inhibition of HDACs leads to the accumulation of acetylated histones, which results in the activation of tumor suppressor genes and the inhibition of oncogenes.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, which leads to the inhibition of tumor growth. It has also been shown to inhibit the production of pro-inflammatory cytokines, which makes it a potential candidate for the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(4-{[(2,4-dimethylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide is its high potency and selectivity towards HDACs. It has also been shown to have a low toxicity profile, which makes it a potential candidate for clinical trials. However, one of the main limitations of this compound is its poor solubility in water, which makes it difficult to administer in vivo.

Future Directions

There are several future directions for the research of N-(4-{[(2,4-dimethylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide. One of the main areas of research is the development of more efficient synthesis methods that can improve the yield and purity of the compound. Another area of research is the investigation of its potential use as a drug candidate for the treatment of various diseases, including cancer and inflammation. Furthermore, the development of more soluble analogs of this compound could improve its bioavailability and make it a more viable candidate for clinical trials.

Synthesis Methods

The synthesis of N-(4-{[(2,4-dimethylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide involves the reaction of 4-aminobenzenesulfonamide with N-methylacetyl chloride in the presence of a base. The reaction yields this compound as a white solid. The purity of the compound can be confirmed by using various analytical techniques, such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).

Scientific Research Applications

N-(4-{[(2,4-dimethylphenyl)sulfonyl]amino}phenyl)-N-methylacetamide has been extensively studied for its potential applications in various scientific fields. One of the main areas of research is medicinal chemistry, where it has been investigated for its potential use as a drug candidate for the treatment of various diseases, including cancer and inflammation. It has also been studied for its potential use as a diagnostic tool for the detection of cancer cells.

properties

IUPAC Name

N-[4-[(2,4-dimethylphenyl)sulfonylamino]phenyl]-N-methylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-12-5-10-17(13(2)11-12)23(21,22)18-15-6-8-16(9-7-15)19(4)14(3)20/h5-11,18H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPEHBJUJMJJYQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)S(=O)(=O)NC2=CC=C(C=C2)N(C)C(=O)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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